Cyclohexene, 1-ethoxy-4-(1-ethoxyethenyl)-3,3,5,5-tetramethyl-
Description
Properties
CAS No. |
36306-86-2 |
|---|---|
Molecular Formula |
C16H28O2 |
Molecular Weight |
252.39 g/mol |
IUPAC Name |
1-ethoxy-4-(1-ethoxyethenyl)-3,3,5,5-tetramethylcyclohexene |
InChI |
InChI=1S/C16H28O2/c1-8-17-12(3)14-15(4,5)10-13(18-9-2)11-16(14,6)7/h10,14H,3,8-9,11H2,1-2,4-7H3 |
InChI Key |
FECJTTMWFXVFRG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(C(C(C1)(C)C)C(=C)OCC)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
a. 4-(1-Ethoxyethenyl)-3,3,5,5-Tetramethylcyclohexanone
- CAS No.: 36306-87-3 | Formula: C₁₄H₂₄O₂
- Key Differences :
b. Sylvoxime© (N-[4-(1-Ethoxyethenyl)-3,3,5,5-Tetramethylcyclohexylidene]hydroxylamine)
Substituent Modifications
a. Cyclohexane, 1-(1,1-Dimethylethoxy)-4-[(1,1-Dimethylethoxy)methyl]
- CAS No.: 61478-14-6 | Formula: C₁₅H₃₀O₂
- Key Differences :
b. 1-Ethoxy-3,7-Dimethyl-(Z)-2,6-Octadiene
Physicochemical and Application-Based Comparison
Table 1: Structural and Functional Comparison
| Compound | Molecular Formula | Functional Groups | Key Applications |
|---|---|---|---|
| Target Compound | C₁₆H₂₈O₂ | Ether, Ethenyl | Perfumes, Polymer Synthesis |
| 4-(1-Ethoxyethenyl)-3,3,5,5-Tetramethylcyclohexanone | C₁₄H₂₄O₂ | Ketone, Ethenyl | Fragrance Blends |
| Sylvoxime© | C₁₄H₂₅NO₂ | Oxime, Ethenyl | Specialty Odorants |
| 1-(1,1-Dimethylethoxy)-4-[(1,1-Dimethylethoxy)methyl]cyclohexane | C₁₅H₃₀O₂ | Ether (tert-Butoxy) | Industrial Solvents |
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for confirming the molecular structure of this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to identify substituents (e.g., ethoxy groups at positions 1 and 4) and confirm stereochemistry. The geminal dimethyl groups (3,3,5,5-tetramethyl) will show distinct splitting patterns .
- Infrared (IR) Spectroscopy: Detect carbonyl stretching vibrations (if present in intermediates) and ether C-O bonds. The compound’s refractive index (: 1.4744) can aid in purity verification .
- Mass Spectrometry (MS): Confirm molecular weight (252.39 g/mol) via high-resolution MS. Fragmentation patterns can distinguish the ethoxyvinyl group from related structures .
Q. How is this compound synthesized, and what catalysts are effective?
- Methodological Answer:
- Catalytic Pathway: React 4-(1-ethoxyvinyl)-3,3,5,5-tetramethylcyclohexanone with boron trifluoride etherate (BF₃·OEt₂) to promote cyclization. Monitor reaction progress via thin-layer chromatography (TLC) .
- Purification: Distill under reduced pressure (boiling point: 74–76°C at 2 mmHg) to isolate the product. Use gas chromatography (GC) to assess purity (>95%) .
Advanced Research Questions
Q. How can synthetic protocols be optimized to minimize byproducts like 4-(1-ethoxyvinyl)-3,3,5,5-tetramethylcyclohexanone?
- Methodological Answer:
- Reaction Conditions: Optimize BF₃·OEt₂ stoichiometry (0.8 mL per 4 moles of ketone) and temperature (20–25°C) to favor cyclohexene formation over ketone intermediates .
- Byproduct Analysis: Use GC-MS to detect residual cyclohexanone derivatives (e.g., CAS 36306-87-3). Compare retention times and mass spectra with reference standards .
Q. What computational approaches predict the compound’s stability and reactivity in fragrance formulations?
- Methodological Answer:
- Molecular Dynamics (MD): Simulate interactions with ethanol/water matrices to predict solubility and volatility. Use density functional theory (DFT) to model π-π interactions in odorant receptor binding .
- Quantitative Structure-Property Relationship (QSPR): Correlate structural features (e.g., ethoxyvinyl group) with olfactory properties (woody odor intensity) using regression models .
Q. How can enantiomeric purity be assessed if stereoisomers are present?
- Methodological Answer:
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